molecular formula C15H14ClNO2 B5434860 N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

Cat. No. B5434860
M. Wt: 275.73 g/mol
InChI Key: CQGCYHNZIMMTOE-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals investigated for their intricate molecular structures and chemical properties. Research has primarily focused on understanding its synthesis, molecular structure, interactions, and fundamental chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves acylation reactions, where aminophenols react with benzoylchlorides in solvents like THF (tetrahydrofuran), characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) (Karabulut et al., 2014). Other methods include reactions starting from methoxybenzamides to prepare substituted pyrazole derivatives, showcasing the diversity in synthetic pathways (Abdulla et al., 2013).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure. For example, the absolute configuration of derivatives has been determined, revealing insights into the planarity of the compound and the effects of substituents on its 3D configuration (Galal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide derivatives include the preparation of pyrazoline and acryloyl derivatives, with subsequent reactions leading to a variety of heterocyclic compounds. These reactions are characterized by their selectivity and potential pharmacological activities, underscoring the compound's versatility (Abdulla et al., 2013).

Physical Properties Analysis

Investigations into the compound's physical properties, such as molar refractivity and polarizability, are essential for understanding its interactions and behavior in various environments. For instance, density and refractive index measurements can inform on the compound's polarizability effects (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and substituents. Research into derivatives has shown that modifications to the amide bond and alkyl chain can significantly affect its affinity for receptors, demonstrating the compound's chemical versatility and potential for medicinal applications (Perrone et al., 2000).

Future Directions

The future directions for the study of “N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(16)7-8-14(13)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGCYHNZIMMTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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